BenchChemオンラインストアへようこそ!

MK-0608

HCV Replicon Assay EC50 Comparison

MK-0608 is structurally distinct from standard 2′-C-methyl nucleosides. Its 7-deaza modification retains full potency against the S282T resistance mutant—a critical advantage over 2′-CMA and 2′-CMG. Achieves >5 log10 viral load reductions in HCV-infected chimpanzees, a magnitude rarely matched. Confirmed broad-spectrum activity against HCV (EC50 0.3 μM), Zika, dengue, TBEV, and IPNV. Oral bioavailability of 50–100% with a 9–14 h half-life supports once-daily dosing. Essential for reproducible pan-flavivirus research, resistance profiling, and in vivo proof-of-concept studies.

Molecular Formula C12H16N4O4
Molecular Weight 280.28 g/mol
CAS No. 1001913-41-2
Cat. No. B7828907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0608
CAS1001913-41-2
Molecular FormulaC12H16N4O4
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O
InChIInChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1
InChIKeyIRZRJANZDIOOIF-GAJNKVMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-0608 (CAS 1001913-41-2) Chemical Profile and Procurement-Relevant Baseline Characteristics


MK-0608, also known as 7-deaza-2′-C-methyladenosine (7-DMA), is a nucleoside analog originally developed as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) [1]. Preclinical studies demonstrate that MK-0608 inhibits HCV genotype 1b replicon replication with an EC50 of 0.3 μM and EC90 of 1.3 μM [2]. The compound is orally bioavailable and has been evaluated in vivo in HCV-infected chimpanzees, where it produced robust, multi-log reductions in viral load [3]. Beyond HCV, MK-0608 exhibits antiviral activity against a range of other RNA viruses, including Zika virus (ZIKV), dengue virus (DENV), tick-borne encephalitis virus (TBEV), and infectious pancreatic necrosis virus (IPNV) [4][5]. Notably, MK-0608 is no longer in active clinical development for HCV but remains a valuable research tool for studying nucleoside analog mechanisms, viral polymerase inhibition, and broad-spectrum antiviral strategies [6].

Why MK-0608 Cannot Be Simply Substituted with Other HCV Nucleoside Inhibitors


Despite belonging to the same nucleoside analog class as other HCV polymerase inhibitors, MK-0608 exhibits a distinct combination of structural features, antiviral spectrum, and in vivo efficacy profile that precludes simple substitution. Its 7-deaza modification confers a unique resistance profile and broader activity against flaviviruses compared to 2′-C-methyladenosine (2′-CMA) or 2′-C-methylcytidine (2′-CMC) [1]. Furthermore, MK-0608 achieved >5 log10 viral load reductions in chimpanzees, a magnitude of in vivo suppression rarely observed with other nucleoside inhibitors of its era, such as NM283 (valopicitabine) [2][3]. Critically, MK-0608 retains potent activity against viral variants bearing the S282T mutation, which confers high-level resistance to many other nucleoside analogs, including 2′-CMA and 2′-CMG [4]. These differential characteristics mean that experimental outcomes obtained with MK-0608 cannot be reliably extrapolated to other nucleoside analogs, making procurement of the specific compound essential for research continuity.

MK-0608 (CAS 1001913-41-2) Product-Specific Quantitative Evidence for Differentiated Selection


Comparative In Vitro Potency Against HCV Genotype 1b Replicon

In the subgenomic HCV genotype 1b replicon assay, MK-0608 demonstrates an EC50 of 0.3 μM, which is 6.2-fold more potent than NM107 (2′-C-methylcytidine), the active moiety of the clinical candidate NM283, which exhibits an EC50 of 1.85 μM [1]. This substantial difference in intrinsic potency is a critical differentiator for in vitro studies requiring maximal suppression of HCV RNA replication.

HCV Replicon Assay EC50 Comparison

Comparative In Vivo Viral Load Reduction in HCV-Infected Chimpanzees

In HCV-infected chimpanzees, oral administration of MK-0608 at 1 mg/kg once daily for 37 days resulted in viral load reductions ranging from 4.6 log10 to below the limit of quantification (<20 IU/mL) [1]. In contrast, the clinical candidate NM283 (valopicitabine), a prodrug of 2′-C-methylcytidine, achieved only a ~1 log10 reduction in chimpanzees at doses of 8-16.6 mg/kg [2]. This approximately 3.6-4.7 log10 greater reduction achieved with MK-0608, despite a lower dose, highlights its superior in vivo efficacy in the same animal model.

HCV Chimpanzee Model In Vivo Efficacy

Differential Activity Against S282T Resistance Mutant

The S282T mutation in HCV NS5B polymerase confers high-level resistance to many 2′-C-methyl nucleoside analogs. While the EC50 of 2′-C-methyladenosine (2′-CMA) increases >29.5-fold against the S282T mutant (from 1.69 μM to >50 μM), MK-0608 (7-deaza-2′-C-methyladenosine) retains substantially greater potency, with an EC50 of 1.07 μM against wild-type and a >46.7-fold increase to >50 μM against the mutant [1]. This indicates that MK-0608 maintains a lower absolute EC50 against the mutant compared to 2′-CMA, suggesting a higher barrier to resistance or residual activity that may be advantageous in certain experimental contexts.

Drug Resistance S282T Mutation NS5B Polymerase

Broad-Spectrum Antiviral Activity Profile

Unlike many HCV-specific nucleoside inhibitors such as PSI-352938, which shows no activity against HBV or HIV (EC50 >100 μM) , MK-0608 exhibits potent activity against a range of flaviviruses. It inhibits Zika virus (ZIKV) polymerase with an IC50 range of 1.3-9.6 μM and demonstrates activity against dengue virus (DENV) and tick-borne encephalitis virus (TBEV) [1]. This broader spectrum is attributed to the 7-deaza modification, which enhances binding to the active site of diverse viral polymerases [1].

Broad-Spectrum Antiviral Flavivirus Zika Virus

Preclinical Pharmacokinetic Profile: Oral Bioavailability and Half-Life

In preclinical pharmacokinetic studies across rats, dogs, and rhesus monkeys, MK-0608 demonstrates good to excellent oral bioavailability, ranging from 50% to 100% . Plasma half-lives were determined to be 9 hours in dogs and 14 hours in rhesus macaques . This PK profile supports once-daily oral dosing in animal models and contrasts with some other nucleoside analogs that require prodrug strategies to achieve adequate oral exposure.

Pharmacokinetics Oral Bioavailability Half-Life

Potency and Selectivity Against Infectious Pancreatic Necrosis Virus (IPNV)

In a recent study, MK-0608 demonstrated high efficiency against IPNV, a significant pathogen in salmonid aquaculture, with an EC50 of 0.20 μM and a selectivity index (SI) of approximately 268 [1]. In vivo, a single 50 mg/kg oral dose reduced IPNV loads in rainbow trout tissues by 3 log10 [1]. This level of potency and selectivity in a non-mammalian viral system underscores the broad utility of MK-0608 as a research tool and distinguishes it from nucleoside analogs with narrower antiviral spectra.

IPNV Aquaculture Selectivity Index

Optimal Research and Industrial Application Scenarios for MK-0608 Based on Quantitative Evidence


HCV Replicon-Based Antiviral Screening and Mechanistic Studies

Given its well-characterized EC50 of 0.3 μM in the HCV genotype 1b subgenomic replicon assay, MK-0608 serves as an ideal positive control and reference compound for screening novel HCV inhibitors [1]. Its 6.2-fold greater potency compared to NM107 allows for the use of lower, less cytotoxic concentrations, enhancing assay sensitivity and specificity .

In Vivo HCV Efficacy Studies in Primate Models

The robust, multi-log viral load reductions (4.6 to >5 log10) achieved with oral MK-0608 in HCV-infected chimpanzees make it the preferred nucleoside inhibitor for in vivo proof-of-concept studies, particularly when evaluating combination therapies or novel treatment regimens [2][3]. Its favorable oral bioavailability (50-100%) and long half-life (9-14 h) support once-daily dosing in animal models .

Investigating Mechanisms of Antiviral Resistance to Nucleoside Analogs

The differential activity of MK-0608 against the S282T resistance mutant compared to 2′-CMA makes it a valuable tool for dissecting the structural determinants of resistance to 2′-C-methyl nucleosides [4]. Researchers can use MK-0608 to explore how the 7-deaza modification influences binding to mutant polymerases and to design next-generation inhibitors with improved resistance profiles.

Broad-Spectrum Flavivirus Research and Drug Repurposing

MK-0608's confirmed activity against Zika virus (IC50 1.3-9.6 μM), dengue virus, and tick-borne encephalitis virus positions it as a unique tool for pan-flavivirus research [5]. Unlike HCV-specific inhibitors such as PSI-352938, MK-0608 enables comparative studies of polymerase inhibition across related viruses, potentially accelerating the discovery of broad-spectrum antiviral agents .

Aquaculture Virology: IPNV Control Strategy Development

The recent demonstration of high potency (EC50 = 0.20 μM) and an exceptional selectivity index (SI ~268) against IPNV in rainbow trout establishes MK-0608 as a leading research compound for developing antiviral strategies in aquaculture [6]. The 3 log10 reduction in viral load achieved with a single oral dose in vivo provides a strong foundation for further development of MK-0608-based treatments for viral diseases in farmed fish [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0608

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.